molecular formula C17H19NO2 B8592006 2-Benzyl-5,6-dimethoxyisoindoline CAS No. 114041-14-4

2-Benzyl-5,6-dimethoxyisoindoline

Cat. No. B8592006
Key on ui cas rn: 114041-14-4
M. Wt: 269.34 g/mol
InChI Key: JCVIFYPKIZMTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04987235

Procedure details

1.00 g (3.72 mmol) of 2-benzyl-5,6-dimethoxyisoindoline was dissolved in 50 ml of methanol at 40° C., and then 1.24 g (7.44 mmol) of 6N hydrochloric acid and 70 mg of 10% palladium carbon were added thereto. Under a hydrogen gas stream, catalytic reduction was conducted at the same temperature. The solvent was distilled off under reduced pressure, and the crystalline residue was washed with acetone to obtain 758 mg (yield: 94.3%) of the above identified compound as colorless prism crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:19][CH3:20])=[C:13]([O:17][CH3:18])[CH:14]=2)[CH2:9]1)C1C=CC=CC=1.[ClH:21]>CO.[C].[Pd]>[ClH:21].[CH3:18][O:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][C:12]=1[O:19][CH3:20])[CH2:9][NH:8][CH2:16]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
Cl
Name
palladium carbon
Quantity
70 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the crystalline residue was washed with acetone
CUSTOM
Type
CUSTOM
Details
to obtain 758 mg (yield: 94.3%) of the

Outcomes

Product
Name
Type
Smiles
Cl.COC=1C=C2CNCC2=CC1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.